4-(1,3-噁唑-5-基)苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

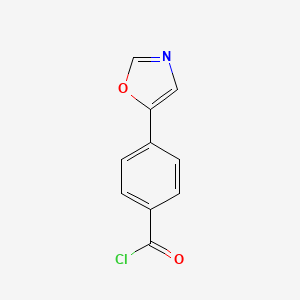

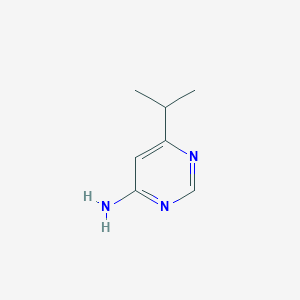

The synthesis of oxazole derivatives, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 4-(1,3-Oxazol-5-yl)benzoyl chloride consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The presence of these hetero atoms imparts preferential specificities in its biological responses .Chemical Reactions Analysis

The chemical reactions involving 4-(1,3-Oxazol-5-yl)benzoyl chloride are typically catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and result in the formation of corresponding 2-ketoazoles .科学研究应用

Nervous System Research

Oxazole derivatives have been reported to exhibit activities such as nervous system depression . This suggests that 4-(1,3-Oxazol-5-yl)benzoyl chloride could be used in research related to neurological disorders or as a potential sedative agent.

Antiviral Research

Studies have shown that oxazole derivatives can be tested for antiviral properties . This compound may be useful in developing treatments or studying the mechanisms of viral infections, including SARS-CoV-2.

Anticonvulsant Research

Oxazole compounds have been evaluated for their anticonvulsant activities . 4-(1,3-Oxazol-5-yl)benzoyl chloride could be a candidate for creating new antiepileptic drugs or studying epilepsy.

Antibacterial Research

Some oxazole derivatives have been synthesized and tested for antibacterial potential against various bacterial strains . This compound could contribute to the development of new antibiotics.

Antifungal Research

The antibacterial potential of oxazole derivatives also extends to antifungal activity against fungi like C. albicans and A. niger . This suggests possible applications in antifungal drug development.

Chemistry and Material Science

Oxazolone derivatives demonstrate a variety of actions beneficial in research and industrial applications, including chemistry and material science fields . The reactive sites on 4-(1,3-Oxazol-5-yl)benzoyl chloride could make it valuable for chemical synthesis and material innovation.

Herbicidal Activity

Oxazole compounds have been associated with herbicidal activity , indicating that 4-(1,3-Oxazol-5-yl)benzoyl chloride might be used in agricultural research to develop new herbicides.

作用机制

Target of Action

Oxazolone derivatives, to which this compound belongs, have been reported to show promising results due to their biological behavior . They have been found to possess antimicrobial and cytotoxic activity .

Mode of Action

Oxazolone-based molecules are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This binding can lead to a variety of biological actions.

Biochemical Pathways

Oxazolone compounds are known to be versatile and demonstrate a variety of biological actions, facilitating a variety of applications in the fields of chemistry, biology, and material science .

Pharmacokinetics

The lipophilic character of similar compounds has been suggested to enhance their antimicrobial effect .

Result of Action

Oxazolone derivatives have been reported to show good to moderate antibacterial activity as compared to the standard streptomycin . They also exhibit cytotoxic activity .

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out at ambient temperature , suggesting that environmental conditions could potentially influence the stability and efficacy of these compounds.

安全和危害

While specific safety and hazard information for 4-(1,3-Oxazol-5-yl)benzoyl chloride is not available, benzoyl chloride derivatives are generally considered hazardous. They are combustible liquids and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation .

未来方向

Oxazole-based molecules, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The future of oxazole-based molecules looks promising, with potential for new therapeutic agents .

属性

IUPAC Name |

4-(1,3-oxazol-5-yl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOWXQMLYMQYGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610694 |

Source

|

| Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

679807-12-6 |

Source

|

| Record name | Benzoyl chloride, 4-(5-oxazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679807-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)